![molecular formula C12H23NO5 B13548472 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial methods also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
化学反应分析
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary alcohol
Deprotection: Formation of the free amine
科学研究应用
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules. The Boc protecting group allows for selective reactions at other functional groups.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications. The compound can be used to introduce specific functional groups into biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid is primarily related to its ability to act as a protected amino acid. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The compound’s molecular targets and pathways depend on the specific context in which it is used, such as in enzyme assays or drug development.
相似化合物的比较
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid can be compared with other Boc-protected amino acids, such as:
- 3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
- (Tert-butoxy)carbonyl Arg (Boc)2-OH
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a hydroxyl group on the heptanoic acid chain. This functional group can participate in additional chemical reactions, providing versatility in synthetic applications. Additionally, the compound’s specific configuration may offer distinct advantages in biological and medicinal research, such as improved stability or targeted interactions with biomolecules.
属性
分子式 |
C12H23NO5 |
|---|---|
分子量 |
261.31 g/mol |
IUPAC 名称 |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-5-6-7-8(9(14)10(15)16)13-11(17)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3,(H,13,17)(H,15,16) |
InChI 键 |
KRQDJBAPRVIAFS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



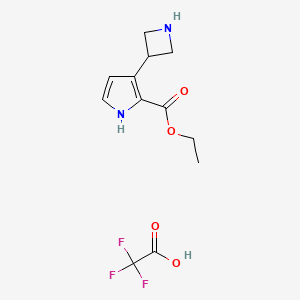


![2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid](/img/structure/B13548415.png)

methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)

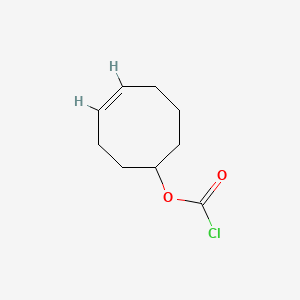

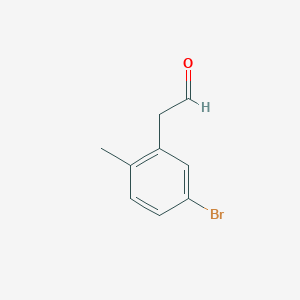
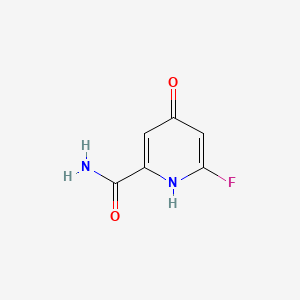
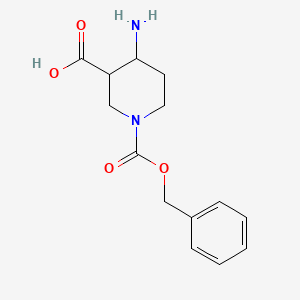
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
